![molecular formula C13H24N2O2 B2656383 tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate CAS No. 960294-14-8](/img/structure/B2656383.png)
tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate
Übersicht
Beschreibung
“tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate” is a chemical compound with the CAS Number: 960294-14-8 . It has a molecular weight of 240.35 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate . The InChI code for the compound is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-5-7-13(15)6-4-8-14-10-13/h14H,4-10H2,1-3H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 240.34 g/mol . It is solid in physical form . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Supramolecular Arrangements
Tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate plays a role in the formation of supramolecular arrangements. Studies have shown that derivatives of diazaspiro[4.5]decane, including tert-butyl variants, are involved in crystal structures, demonstrating the influence of substituents on the cyclohexane ring in these arrangements. This highlights their potential in crystallography and molecular design (Graus et al., 2010).
Conformational Analysis in Peptide Synthesis
The compound is used in the synthesis of spirolactams, which are considered as conformationally restricted pseudopeptides. These compounds, including tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate derivatives, have been used in peptide synthesis as constrained surrogates of dipeptides. Their conformational properties have been analyzed, demonstrating their utility in designing peptide analogues (Fernandez et al., 2002).
NMR Analysis for Configurational Assignments
The compound is significant in NMR (Nuclear Magnetic Resonance) spectroscopy for assigning relative configurations of spirodecanes. Research involving tert-butyl substituted diazaspiro[4.5]decanes has provided valuable insights into their stereochemistry, as evidenced by NMR spectroscopy (Guerrero-Alvarez et al., 2004).
Spirocyclic Compounds Synthesis
The tert-butyl variant of 1,7-diazaspiro[4.5]decane-1-carboxylate has been utilized in the synthesis of spirocyclic compounds, which are significant in the development of biologically active heterocyclic compounds. This showcases its importance in medicinal chemistry and drug development (Moskalenko & Boev, 2012).
Stereochemical Analysis in Chemical Synthesis
Research on derivatives of tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate has contributed to the understanding of stereochemical aspects in chemical synthesis. These studies offer insights into the synthesis pathways and structural properties of spiro compounds, which are crucial in various fields of chemistry (Hernández-Ibáñez et al., 2020).
Mirror Symmetry in Molecular Structures
The study of tert-butyl substituted triazaspiro[4.5]decanes reveals the existence of mirror symmetry in molecular structures. This aspect is significant in the field of stereochemistry and molecular design (Dong et al., 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 1,9-diazaspiro[4.5]decane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-5-7-13(15)6-4-8-14-10-13/h14H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVJBQZUAYJBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Tert-butyl)phenoxy]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2656301.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2656302.png)
![3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid](/img/structure/B2656304.png)
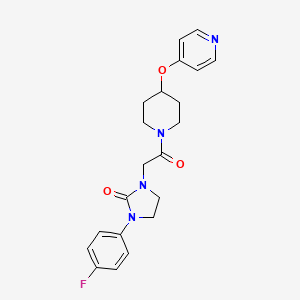
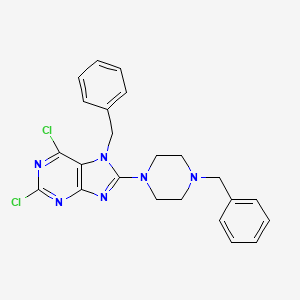


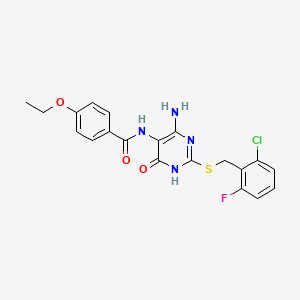
![[2-(Furan-2-ylmethylimino)-3-(3-methoxy-phenyl)-2,3-dihydro-thiazol-4-yl]-acetic acid hydrazide](/img/structure/B2656313.png)

![7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2656318.png)
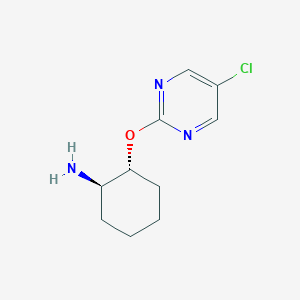
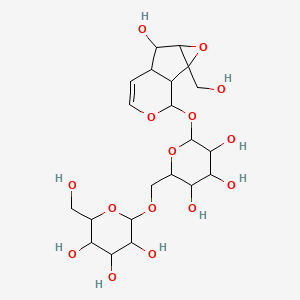
![1-[(1S,2R)-2-bromocyclopropyl]-3-fluorobenzene](/img/structure/B2656322.png)